2,2-Bis(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate) 2,2-Bis(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate)
Brand Name: Vulcanchem
CAS No.: 53896-08-5
VCID: VC17042099
InChI: InChI=1S/C69H132O8/c1-9-13-17-21-25-29-33-37-41-45-49-53-61(5)65(70)74-57-69(58-75-66(71)62(6)54-50-46-42-38-34-30-26-22-18-14-10-2,59-76-67(72)63(7)55-51-47-43-39-35-31-27-23-19-15-11-3)60-77-68(73)64(8)56-52-48-44-40-36-32-28-24-20-16-12-4/h61-64H,9-60H2,1-8H3
SMILES:
Molecular Formula: C69H132O8
Molecular Weight: 1089.8 g/mol

2,2-Bis(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate)

CAS No.: 53896-08-5

Cat. No.: VC17042099

Molecular Formula: C69H132O8

Molecular Weight: 1089.8 g/mol

* For research use only. Not for human or veterinary use.

2,2-Bis(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate) - 53896-08-5

Specification

CAS No. 53896-08-5
Molecular Formula C69H132O8
Molecular Weight 1089.8 g/mol
IUPAC Name [3-(2-methylpentadecanoyloxy)-2,2-bis(2-methylpentadecanoyloxymethyl)propyl] 2-methylpentadecanoate
Standard InChI InChI=1S/C69H132O8/c1-9-13-17-21-25-29-33-37-41-45-49-53-61(5)65(70)74-57-69(58-75-66(71)62(6)54-50-46-42-38-34-30-26-22-18-14-10-2,59-76-67(72)63(7)55-51-47-43-39-35-31-27-23-19-15-11-3)60-77-68(73)64(8)56-52-48-44-40-36-32-28-24-20-16-12-4/h61-64H,9-60H2,1-8H3
Standard InChI Key VEVZORQNYSBQJN-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCC(C)C(=O)OCC(COC(=O)C(C)CCCCCCCCCCCCC)(COC(=O)C(C)CCCCCCCCCCCCC)COC(=O)C(C)CCCCCCCCCCCCC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name—2,2-Bis(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate)—reflects its symmetrical branching. The central propane-1,3-diyl backbone is functionalized with two methylpentadecanoate groups and two additional 2-methylpentadecanoyloxy-methyl branches. This configuration results in a dense arrangement of ester linkages, contributing to its hydrophobicity and thermal stability.

Key molecular parameters include:

PropertyValue
Molecular FormulaC69H132O8\text{C}_{69}\text{H}_{132}\text{O}_8
Molecular Weight1089.8 g/mol
CAS Registry Number53896-08-5
Purity SpecificationsResearch-grade (>95%)

Structural Analogues and Homologues

Comparative analysis reveals structural similarities to shorter-chain esters such as 2,2-Bis(pentanoyloxymethyl)propane-1,3-diol dipentanoate (CAS 15834-04-5), which shares the propane-diol core but features pentanoate groups instead of methylpentadecanoate chains. A closer homologue, 2-Ethyl-2-(((2-methyl-1-oxopentadecyl)oxy)methyl)propane-1,3-diyl bis(2-methylpentadecanoate) (CAS 53896-07-4), substitutes one methyl group with an ethyl moiety, slightly altering steric and solubility profiles .

Synthesis and Manufacturing Processes

Reaction Pathways

The synthesis involves a multi-step sequence starting with pentaerythritol derivatives. Initial steps typically include:

  • Esterification: Reaction of 2-methylpentadecanoic acid with propane-1,3-diol under acidic catalysis to form monoester intermediates.

  • Branching: Introduction of 2-methylpentadecanoyloxy-methyl groups via nucleophilic substitution with methylpentadecanoyl chlorides.

  • Purification: Chromatographic separation to isolate the target compound from byproducts like unreacted diols or shorter-chain esters.

Optimization Challenges

Key challenges in large-scale production include:

  • Steric hindrance: The bulky methylpentadecanoate groups impede reaction kinetics, necessitating elevated temperatures (120–150°C) and prolonged reaction times.

  • Byproduct formation: Transesterification side reactions generate dimers and trimers, requiring meticulous control of stoichiometric ratios.

Chemical Behavior and Reactivity

Hydrolytic Degradation

In aqueous environments, the compound undergoes gradual hydrolysis, cleaving ester bonds into 2-methylpentadecanoic acid and propane-1,3-diol derivatives. Acidic conditions (pH<3\text{pH} < 3) accelerate this process, with complete hydrolysis observed within 72 hours at 80°C. Alkaline media (pH>10\text{pH} > 10) induce saponification, yielding carboxylate salts and glycerol analogues.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 285°C, peaking at 320°C, with mass loss corresponding to the release of methylpentadecanoic acid fragments. Differential scanning calorimetry (DSC) reveals a glass transition temperature (TgT_g) of −45°C, indicative of flexibility in the alkyl chains.

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